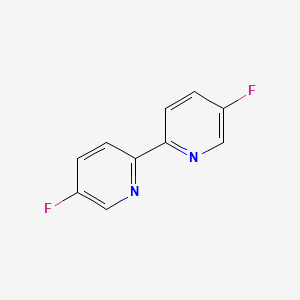

5,5'-Difluoro-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6F2N2 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

5-fluoro-2-(5-fluoropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6F2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H |

InChI Key |

QGMACLFYKMYCNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Development for 5,5 Difluoro 2,2 Bipyridine

Retrosynthetic Analysis and Strategic Disconnections in 5,5'-Difluoro-2,2'-bipyridine Synthesis

Retrosynthetic analysis of this compound primarily points to two main strategic disconnections. The most intuitive approach is the disconnection of the C2-C2' bond that links the two pyridine (B92270) rings. This strategy leads to precursors in the form of 5-fluoropyridine derivatives, which can then be coupled to form the bipyridine scaffold. Common precursors for this route include 2-halo-5-fluoropyridines or 5-fluoropyridine-2-boronic acids.

A second strategic disconnection involves breaking the C-F bonds. This approach starts with a pre-formed 2,2'-bipyridine (B1663995) scaffold, which is then subjected to fluorination reactions. This strategy can be advantageous if the starting bipyridine is readily available, but it often faces challenges in controlling the regioselectivity of the fluorination process. The choice between these strategies depends on the availability of starting materials, desired scale, and the specific synthetic challenges associated with each route.

Halogenation and Fluorination Techniques for Bipyridine Scaffolds

The introduction of fluorine atoms onto a pre-existing bipyridine scaffold is a direct approach to synthesizing fluorinated bipyridines. Various fluorination techniques have been developed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine atoms into electron-deficient aromatic systems. acs.orgchemistrysteps.com In the context of bipyridines, a suitable leaving group, such as a nitro or halo group, positioned at the 5 and 5' positions can be displaced by a fluoride (B91410) source, such as potassium fluoride or cesium fluoride. The reaction is often carried out at elevated temperatures in a polar aprotic solvent. acs.org The presence of the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. chemistrysteps.com Recent advancements have focused on using cationically charged trimethylammonium groups as leaving groups, allowing for milder reaction conditions. acs.orgchemrxiv.org

Electrophilic Fluorination: This method involves the use of an electrophilic fluorinating agent, such as F-TEDA-BF4 (Selectfluor), to directly introduce fluorine onto the bipyridine ring. However, controlling the regioselectivity of this reaction can be challenging due to the multiple reactive sites on the bipyridine scaffold.

Halogen Exchange (Halex) Reactions: This technique involves the exchange of a halogen, typically chlorine or bromine, with fluorine. cas.cn This is a type of nucleophilic aromatic substitution where a fluoride salt displaces a heavier halide.

A summary of fluorination techniques is presented in the table below:

| Fluorination Technique | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride salts (KF, CsF), Aryl halides/triflates | Effective for electron-deficient rings; regioselectivity is controlled by the position of the leaving group. acs.orgchemistrysteps.com |

| Electrophilic Fluorination | F-TEDA-BF4 (Selectfluor), N-Fluorobenzenesulfonimide (NFSI) | Direct C-H fluorination; regioselectivity can be a challenge. nih.gov |

| Halogen Exchange (Halex) | Fluoride salts | Swapping one halogen for another; a subset of SNAr. cas.cn |

Cross-Coupling Reactions in the Synthesis of this compound and its Derivatives

Cross-coupling reactions are among the most versatile and widely used methods for constructing the C-C bond between the two pyridine rings in this compound. mdpi.com

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of a pyridineboronic acid with a halopyridine. mdpi.comorgsyn.orgpreprints.org For the synthesis of this compound, this would typically involve the reaction of 5-fluoro-2-halopyridine with 5-fluoro-2-pyridineboronic acid or its ester. orgsyn.org The stability of the boronic acid precursors is a crucial factor for the success of this reaction. mdpi.com

Stille Coupling: This reaction utilizes an organotin reagent and a halopyridine, also catalyzed by palladium. mdpi.comorgsyn.orgpreprints.org For instance, the coupling of 2-bromo-5-fluoropyridine (B41290) with a 5-fluoro-2-(tributylstannyl)pyridine (B2403774) can yield the desired product. nih.gov A significant drawback of this method is the toxicity of the organotin compounds. mdpi.com

The following table summarizes these key cross-coupling reactions:

| Coupling Reaction | Key Reactants | Catalyst | Advantages | Disadvantages |

| Suzuki Coupling | Organoboron compound, Halide/Triflate | Palladium complex | Mild reaction conditions, commercially available reagents, low toxicity of byproducts. mdpi.com | Stability of some boronic acids can be an issue. mdpi.com |

| Stille Coupling | Organotin compound, Halide/Triflate | Palladium complex | Tolerant of a wide range of functional groups. mdpi.comorgsyn.org | Toxicity of organotin reagents. mdpi.com |

Stereoselective Synthesis Approaches towards Chiral Analogues of this compound

The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis. acs.orgurfu.runih.gov These molecules often possess axial chirality due to restricted rotation around the C2-C2' bond, a feature that can be induced by introducing bulky substituents in the ortho positions.

One prominent strategy involves the oxidative coupling of chiral pyridine N-oxides. acs.orgurfu.ru This method allows for the stereoselective formation of atropisomeric bipyridine N,N'-dioxides, which can then be deoxygenated to yield the chiral bipyridine. The stereoselectivity is controlled by the chiral auxiliaries present on the starting pyridine N-oxide. A seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents has been achieved with excellent stereoselectivities (99% de and >99.5% ee) using an O2-mediated oxidative homocoupling of a chiral pyridine N-oxide as the key step. rsc.org

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

For the large-scale and efficient production of this compound, flow chemistry and continuous synthesis methodologies offer significant advantages over traditional batch processes. vapourtec.comresearchgate.net Flow chemistry involves running a chemical reaction in a continuously flowing stream, which allows for better control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as it minimizes the volume of the reaction mixture at any given time. scitube.io For the synthesis of fluorinated bipyridines, flow chemistry can be applied to both the fluorination and cross-coupling steps. beilstein-journals.org The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved purity, and shorter reaction times. vapourtec.com Furthermore, flow systems can be readily automated and scaled up by simply running the process for a longer duration or by using parallel reactors. vapourtec.comresearchgate.net

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is crucial for the application of this compound in areas like electronics and catalysis. Following synthesis, the crude product is typically subjected to one or more purification techniques.

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents chosen to achieve optimal separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled slowly to allow the pure compound to crystallize, leaving impurities in the solution.

Sublimation: For compounds that are sufficiently volatile, sublimation can be a highly effective purification method. The solid is heated under vacuum, causing it to transition directly into the gas phase, and then it is condensed back into a solid on a cold surface, leaving non-volatile impurities behind.

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques is often employed to achieve the desired level of purity.

Green Chemistry Principles in the Synthesis of Fluorinated Bipyridines

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. semanticscholar.orgdokumen.pub Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, when optimized, can have high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. dokumen.pub This also involves choosing less toxic reagents, for example, preferring Suzuki coupling over Stille coupling to avoid toxic tin compounds. mdpi.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. semanticscholar.org The use of highly active catalysts can help to lower the activation energy of reactions, thereby reducing the need for high temperatures. Microwave-assisted synthesis can also be an energy-efficient alternative. dokumen.pub

Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. semanticscholar.org The development of recyclable catalysts is a key goal in green chemistry.

Waste Prevention: Designing syntheses to produce minimal waste. Flow chemistry can contribute to waste reduction by improving reaction efficiency and minimizing byproduct formation. beilstein-journals.org

By incorporating these principles, the synthesis of fluorinated bipyridines can be made more sustainable and economically viable.

Coordination Chemistry and Metal Complexation Principles of 5,5 Difluoro 2,2 Bipyridine Ligands

Chelation Behavior and Ligand Field Theory in 5,5'-Difluoro-2,2'-bipyridine Complexes

This compound functions as a bidentate N,N-chelating ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. This chelation results in the formation of a stable five-membered ring, a common feature of 2,2'-bipyridine (B1663995) and its derivatives. The principles of Ligand Field Theory (LFT) are essential for understanding the electronic structure and properties of the resulting metal complexes. LFT, an extension of molecular orbital theory applied to transition metal complexes, describes how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. libretexts.orgcsbsju.eduslideshare.net

In an octahedral complex, for instance, the d-orbitals split into two sets of different energies: the lower-energy t2g set and the higher-energy eg set. csbsju.edu The energy difference between these sets is known as the ligand field splitting parameter (Δo). fiveable.me The magnitude of Δo is influenced by the nature of the metal ion, its oxidation state, and the ligand itself. fiveable.me Ligands are often categorized as weak-field or strong-field based on their ability to cause a small or large Δo, respectively. libretexts.org This splitting dictates whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties and color. fiveable.me

Influence of Fluorination on Electronic Properties and Metal-Ligand Bonding Interactions

The introduction of fluorine atoms at the 5 and 5' positions of the 2,2'-bipyridine scaffold has a profound impact on the ligand's electronic properties and its bonding interactions with metal centers. Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing effect on the bipyridine ring system. nih.govnih.gov This effect has several key consequences:

Reduced Electron Density: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms.

Stabilization of Metal Orbitals: This reduced electron-donating ability of the ligand can lead to the stabilization of the metal d-orbitals in the resulting complex.

Enhanced π-Acidity: Fluorinated bipyridines can exhibit greater π-acidity compared to their non-fluorinated or brominated counterparts. This means they are better able to accept electron density from the metal center into their π* orbitals, a phenomenon known as π-backbonding.

Modulation of Redox Potentials: The electron-withdrawing effects of the fluorine substituents can significantly alter the redox potentials of the metal complexes. For instance, it can make the metal center more difficult to oxidize.

Influence on Spectroscopic Properties: The electronic perturbations caused by fluorination can lead to shifts in the absorption and emission spectra of the metal complexes. For example, in some iridium(III) complexes, fluorination leads to a blue-shift in phosphorescence.

These electronic modifications allow for the fine-tuning of the properties of metal complexes for specific applications. The strong carbon-fluorine bond also enhances the metabolic stability of these compounds in certain contexts. nih.gov

Exploration of Diverse Transition Metal and Main Group Metal Complexes

The versatile coordinating ability of this compound has led to its use in the formation of a wide array of complexes with both transition metals and main group metals. The specific metal ion influences the geometry, stability, and reactivity of the resulting complex.

Transition Metal Complexes:

Platinum(II): Complexes of Pt(II) with fluorinated bipyridine ligands have been investigated for their potential in organic light-emitting diodes (OLEDs). mdpi.comiucr.org The electronic properties of these complexes, such as the HOMO-LUMO gap, are influenced by the fluorine substituents. mdpi.comiucr.org

Rhenium(I): Rhenium(I) complexes with fluorinated bipyridine ligands have been synthesized and their photophysical properties studied. acs.org

Iridium(III): Iridium(III) complexes containing this compound and its derivatives are of significant interest as phosphorescent emitters in OLEDs and as photoredox catalysts. alfa-chemistry.comiucr.orgtcichemicals.comamericanelements.comossila.comchembk.comorgsyn.org

Palladium(II): Palladium(II) complexes with fluorinated bipyridine ligands have also been explored. mdpi.com

Copper(II) and Cobalt(II): The electron-withdrawing nature of the fluorinated ligand can influence the redox properties of Cu(II) and Co(II) complexes.

Tungsten(VI): While specific examples with this compound are less common in the initial search, the broader family of bipyridine ligands readily forms complexes with high-valent metals like tungsten.

Main Group and Lanthanide Metal Complexes:

Barium(II): Bipyridine ligands are known to coordinate to alkaline earth metals like Ba(II).

Samarium(III) and Lanthanum(III): The coordination chemistry of lanthanides with bipyridine ligands is an active area of research, driven by the potential luminescent and magnetic properties of the resulting complexes. europa.eu

The following table provides a summary of some of the metal complexes formed with derivatives of fluorinated 2,2'-bipyridine and their potential applications.

| Metal Ion | Ancillary Ligands/Counter-ions | Application/Area of Study |

| Pt(II) | Dichlorido, Phenyl-substituted bipyridines | Materials Science, Photophysics mdpi.com |

| Ir(III) | Phenylpyridines, Hexafluorophosphate | OLEDs, Photoredox Catalysis alfa-chemistry.comossila.com |

| Au(I) | Ethylene, NTf2 | Catalysis acs.org |

| Ru(II) | Dipyridophenazine | DNA Intercalators, Probes caltech.edu |

Supramolecular Assembly and Self-Organization of this compound Coordination Polymers

Beyond the formation of discrete mononuclear complexes, this compound and related ligands can participate in the construction of more complex, higher-order structures known as coordination polymers. These are extended networks built from metal ions linked by bridging organic ligands. The self-assembly process is driven by the coordination bonds between the metal centers and the ligand's donor atoms.

Redox-Active Metal Centers and Their Interaction with this compound

The interplay between a redox-active metal center and a ligand like this compound can lead to fascinating electronic properties. 2,2'-bipyridine itself is known to be a "non-innocent" ligand, meaning it can exist in multiple oxidation states: neutral (bpy^0), radical anion (bpy^•−), and dianion (bpy^2−). nih.gov This redox activity arises from the ability of the bipyridine π* orbitals to accept electrons.

When coordinated to a redox-active metal, the fluorinated bipyridine ligand can influence the metal's redox behavior. The strong electron-withdrawing nature of the fluorine atoms makes the ligand a better electron acceptor. This can stabilize lower oxidation states of the metal center. Conversely, the redox state of the metal can influence the electronic structure of the ligand. The study of such interactions is crucial for designing molecular materials with tunable electronic and magnetic properties, with potential applications in catalysis and molecular electronics. nih.govresearchgate.net

Chiral Induction and Asymmetric Coordination in this compound Systems

While this compound itself is an achiral molecule, it can be incorporated into chiral metal complexes. Chirality in coordination compounds can arise from several sources, including the arrangement of ligands around the metal center. For example, in an octahedral complex of the type [M(L-L)3], where L-L is a bidentate ligand like this compound, the complex can exist as a pair of non-superimposable mirror images (enantiomers).

Furthermore, if the this compound ligand is part of a larger, pre-existing chiral framework, it can induce asymmetry at the metal center upon coordination. The study of chiral induction and asymmetric coordination is of great importance in the field of asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically pure compounds. The specific influence of the fluorine substituents on the stereochemical outcome of such reactions is an area of ongoing research.

Solid-State Packing and Crystal Engineering of this compound Metal Complexes

The arrangement of molecules in the solid state, or crystal packing, is a critical aspect of materials science. Crystal engineering aims to design and control the formation of solid-state structures with desired properties. acs.org In the context of this compound metal complexes, the fluorine atoms can play a significant role in directing the crystal packing through various non-covalent interactions.

These interactions include:

Hydrogen Bonding: Although the C-F bond is not a classical hydrogen bond donor, weak C-H···F hydrogen bonds can occur. iucr.org

Halogen Bonding: The fluorine atoms can participate in halogen bonds, where the electrophilic region on one fluorine atom interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which are influenced by the electron-deficient nature of the fluorinated rings. iucr.org

By understanding and exploiting these intermolecular forces, it is possible to engineer the solid-state architecture of this compound metal complexes, thereby influencing their physical properties such as solubility, melting point, and even their optical and magnetic behavior. iucr.orgiucr.org X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these complexes and understanding the intricacies of their crystal packing. nih.gov

Catalytic Applications of 5,5 Difluoro 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis with 5,5'-Difluoro-2,2'-bipyridine Ligands

Metal complexes incorporating the this compound ligand have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The unique electronic characteristics imparted by the fluorine substituents are instrumental in enhancing catalytic activity and influencing reaction pathways.

The this compound ligand has been instrumental in advancing cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

A notable application is in gold-catalyzed cross-coupling. Researchers have demonstrated that a simple gold(I) complex, [(F2-bipy)Au(C2H4)][NTf2], can mediate a Negishi cross-coupling reaction to form biaryl products. acs.org This represents a significant advance, as it showcases the feasibility of a complete catalytic cycle—oxidative addition, transmetalation, and reductive elimination—at a single gold center, a process typically dominated by palladium catalysis. acs.org The bipyridyl ligand framework is crucial for enabling the key aryl-iodide oxidative addition step. acs.org The reaction of the gold complex with various aryl iodides proceeds smoothly, and subsequent transmetalation with an organozinc reagent followed by reductive elimination yields the C-C coupled product. acs.org For instance, the coupling of [(F2-bipy)Au(4–F-C6H4)I][NTf2] with 4-tolylZnCl resulted in the formation of the corresponding biaryl product in 72% yield. acs.org

While direct C-N and C-O cross-coupling examples specifically employing this compound are less commonly reported in the surveyed literature, the broader family of bipyridine ligands is extensively used in such transformations. For example, iridium photoredox catalysts bearing bipyridine ligands are powerful tools for C-O and C-S bond formation. orgsyn.org Furthermore, the Chan-Lam coupling, which forms C-O and C-N bonds using copper catalysts, often utilizes bipyridine-type ligands to facilitate the reaction. alfa-chemistry.com The demonstrated success of this compound in activating metal centers for challenging C-C coupling suggests its high potential for facilitating C-N and C-O bond formations under appropriate conditions. The 5,5'-disubstituted-2,2'-bipyridine motif is recognized as a versatile building block for creating functional ligands for metal-catalyzed coupling reactions, such as the Stille coupling. nih.gov

| Catalyst/Precursor | Coupling Type | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [(F2-bipy)Au(C2H4)][NTf2] | Negishi (C-C) | 4-Fluoroiodobenzene and 4-tolylZnCl | 4-Fluoro-4'-methylbiphenyl | 72 | acs.org |

| [(F2-bipy)Au(C2H4)][NTf2] | Oxidative Addition | Various Aryl Iodides | [(F2-bipy)Au(Ar)I][NTf2] | Good to Excellent | acs.org |

Chiral 2,2'-bipyridine (B1663995) ligands are highly sought after in asymmetric catalysis due to their strong chelation to various metal ions, enabling high levels of stereocontrol. rsc.org The development of new C2-symmetric and other chiral bipyridines is a major focus for optimizing chiral induction in reactions. rsc.orgrsc.org While the surveyed literature prominently features the design and application of various chiral bipyridine ligands in enantioselective reactions catalyzed by metals like nickel, iron, and palladium, specific examples detailing the use of a chiral version of this compound are not extensively documented. nih.govnih.govnih.gov

However, the principles of ligand design in asymmetric catalysis strongly suggest the potential utility of a chiral F2bpy ligand. The introduction of fluorine atoms at the 5,5'-positions would electronically modify the metal's environment, which, in combination with a chiral backbone, could fine-tune the steric and electronic properties to achieve high enantioselectivity. beilstein-journals.org For example, a new class of chiral bipyridine ligands, SBpy, was rationally designed to have minimal short-range steric hindrance, proving effective in the highly enantioselective Ni-catalyzed addition of aryl halides to aldehydes. nih.gov Similarly, the design of rigid, C2-symmetric bipyridine-N,N'-dioxide ligands has led to excellent yields and high enantioselectivities in Ni(II)-catalyzed asymmetric reactions. rsc.org These examples underscore the modularity of the bipyridine scaffold and indicate that a chiral, fluorinated version could offer unique advantages in enantioselective transformations. nih.govbeilstein-journals.org

The electron-withdrawing nature of the this compound ligand can stabilize metal centers in higher oxidation states, making its complexes promising candidates for oxidation catalysis. Conversely, these electronic properties can also be harnessed to facilitate electron transfer in reduction reactions.

Complexes of this compound have been explored in electrochemical CO2 reduction. A coordination polyamide incorporating rhenium and a ligand derived from 2,2'-bipyridine-5,5'-biscarboxylic acid (a related dicarboxylic acid analog of F2bpy) has been developed as a heterogeneous catalyst. escholarship.org This material demonstrated high current density at a low overpotential with 99% selectivity for CO2 reduction to CO, showcasing the potential of functionalized bipyridines in electrocatalysis. escholarship.org While this example uses a carboxylated analog, the underlying principle of using electron-withdrawing groups on the bipyridine skeleton to modulate catalytic activity is directly relevant. Other research has focused on dioxomolybdenum(VI)-bipyridine complexes for promoting the desulfurization of dibenzothiophene (B1670422) derivatives, an oxidative process. navus.io

Bipyridine ligands are integral to the design of catalysts for polymerization reactions. They can control the steric and electronic environment of the active metal center, thereby influencing polymer chain growth, structure, and properties.

While specific studies focusing on this compound in polymerization catalysis were not prominent in the search results, related bipyridine systems have been used to create advanced materials with catalytic properties. For instance, iron-bipyridine complexes have been incorporated into conjugated aerogels. osti.gov These materials, synthesized by the co-polymerization of 1,3,5-triethynyl benzene (B151609) and 5,5'-diethynyl-2,2'-bipyridine, function as catalysts for the oxygen reduction reaction. osti.gov Another approach involves using bipyridine-functionalized polymers as scaffolds for photocatalytic systems. Rhenium and ruthenium complexes have been attached to polymers containing bipyridine units to create macromolecular catalysts for CO2 reduction. uni-stuttgart.de These examples highlight the strategy of embedding bipyridine units into polymer backbones to generate robust and reusable catalytic systems. The electronic modifications offered by the 5,5'-difluoro substitution could be a valuable tool for tuning the reactivity of such metallopolymers.

Understanding the mechanistic details of catalytic cycles is paramount for catalyst optimization and the development of new reactions. The this compound ligand, with its fluorine atoms acting as spectroscopic probes (via 19F NMR), is particularly valuable for such investigations.

Detailed mechanistic studies have been conducted on the gold-catalyzed Negishi cross-coupling reaction mentioned earlier. acs.org The use of the [(F2-bipy)Au(C2H4)][NTf2] complex allowed for the sequential observation and characterization of each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.org Monitoring the reaction of the gold(I) complex with aryl iodide by 19F NMR spectroscopy provided clear evidence for the formation of the gold(III) aryl iodide intermediate. acs.org Subsequent reaction with the organozinc reagent at low temperature allowed for the observation of a new intermediate consistent with the transmetalated species, which then underwent reductive elimination upon warming to form the C-C bond. acs.org This study provides a rare and comprehensive look at a complete cross-coupling cycle at a monometallic gold center, with the F2-bipy ligand playing a crucial role in both enabling the chemistry and facilitating its mechanistic elucidation. acs.org

| Catalytic Step | Complex/Intermediate | Observation Method | Key Finding | Reference |

|---|---|---|---|---|

| Oxidative Addition | [(F2-bipy)Au(Ar)I][NTf2] | 19F NMR, ESI-MS, X-ray | Facile addition of aryl iodides to the Au(I) center. | acs.org |

| Transmetalation | Intermediate consistent with [(F2-bipy)Au(Ar)(Ar')] | Variable-Temp 19F NMR | Complete consumption of the oxidative addition product at -78 °C. | acs.org |

| Reductive Elimination | Biaryl Product + Au(I) species | 19F NMR | Formation of C-C bond upon warming. | acs.org |

Heterogeneous Catalysis and Supported this compound Systems

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including simplified catalyst separation, enhanced stability, and potential for reuse. Bipyridine-based complexes are well-suited for heterogenization.

While specific examples of supported this compound are not widely detailed in the provided search results, the principles are well-established with closely related analogs. For instance, iron-bipyridine sites have been integrated into the structure of conjugated aerogels for use as electrocatalysts in the oxygen reduction reaction. osti.gov These materials are synthesized via a Glaser coupling reaction involving 5,5'-diethynyl-2,2'-bipyridine, creating a porous, high-surface-area support with atomically dispersed catalytic sites. osti.gov Similarly, coordination polymers and metal-organic frameworks (MOFs) that use bipyridine-dicarboxylate linkers have been developed as robust, heterogeneous catalysts for the electrochemical reduction of CO2. escholarship.org These systems demonstrate that incorporating bipyridine units into extended solid-state structures is a viable strategy for creating active and durable heterogeneous catalysts. The use of a 5,5'-difluoro-substituted linker in such systems could provide a powerful method for tuning the electronic properties and, consequently, the catalytic performance of the resulting material. nih.govrsc.org

Immobilization Strategies on Solid Supports

The heterogenization of homogeneous molecular catalysts, including those based on this compound, is a critical strategy to enhance their stability, facilitate catalyst-product separation, and improve reusability. Common approaches involve the covalent attachment or incorporation of the catalyst into solid supports.

One effective method is the integration of bipyridine-based units into the structure of porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). For instance, 5,5'-disubstituted-2,2'-bipyridine derivatives, such as those with dicarboxylate or diamide (B1670390) functional groups, can act as organic linkers to construct these frameworks. These strategies allow for the creation of well-defined, isolated active sites within the porous structure. The functional groups provide anchor points for building the larger framework, a strategy that is directly applicable to derivatives of this compound.

Another approach is the immobilization of complexes onto solid surfaces like periodic mesoporous organosilica (PMO). Materials containing bipyridine groups within their framework (BPy-PMO) can act as solid-state ligands, chelating metal ions like ruthenium to create heterogeneous photosensitizers. researchgate.net This method generates molecularly-defined catalytic sites directly on the material's surface. researchgate.net Furthermore, bipyridine ligands functionalized with appropriate groups can be covalently attached to polymer backbones or directly onto electrode surfaces, such as silicon, to create durable (photo)electrodes. nih.gov

Surface Chemistry and Active Site Characterization

The performance of immobilized catalysts is intrinsically linked to the chemistry of the support surface and the nature of the active sites. Immobilization prevents bimolecular decomposition pathways that often deactivate catalysts in homogeneous solutions, thereby enhancing stability and catalytic lifetime. nih.gov The use of well-defined molecular catalysts provides the advantage of having uniform active sites, which can lead to higher selectivity compared to traditional heterogeneous catalysts. researchgate.net

Computational studies have been employed to design more robust linkers for attaching bipyridine moieties to semiconductor surfaces. Density functional theory (DFT) calculations on methyl-terminated silicon (111) surfaces have shown that the stability of the linker is crucial. These studies predicted that bipyridine linkers substituted with fluorine atoms would exhibit higher stability compared to their chlorine-containing analogues, which were found to be unstable at negative potentials. This highlights a key advantage of using fluorinated ligands like this compound for creating durable photoelectrodes.

Characterizing these immobilized species is essential for understanding their catalytic mechanisms. A combination of film electrochemistry and electron paramagnetic resonance (EPR) spectroscopy is one powerful method to study paramagnetic intermediates in surface-immobilized electrocatalysts in real-time.

Flow Reactors and Continuous-Flow Catalytic Processes

Continuous-flow microreactors offer significant advantages for photochemical reactions, including those catalyzed by bipyridine-based complexes. The high surface-area-to-volume ratio of these reactors allows for uniform and efficient irradiation of the reaction mixture, overcoming the light-penetration issues often encountered in larger batch reactors. tue.nl This leads to dramatically reduced reaction times, higher yields, and improved selectivity. tue.nl

The precise control over reaction parameters such as residence time, temperature, and pressure in flow systems enables process optimization and straightforward scalability. tue.nlacs.org This technology has been successfully applied to a variety of photoredox reactions catalyzed by ruthenium and iridium complexes, demonstrating its potential for both laboratory-scale synthesis and industrial production. tue.nl For example, a decarboxylative monofluoroalkylation reaction was successfully transferred from a batch setup requiring 16 hours to a continuous-flow process with a residence time of just 3.5 hours. acs.org While many bipyridine-based photocatalysts have been utilized in flow chemistry, specific reports detailing the use of this compound complexes in such systems are not yet prominent. However, the proven success of related fluorinated photocatalysts suggests their high potential in this area. acs.org

Electrocatalysis and Photocatalysis Mediated by this compound Complexes

The electron-withdrawing fluorine atoms at the 5 and 5' positions of the bipyridine ligand play a crucial role in tuning the electronic properties of the corresponding metal complexes. This modification makes the complexes more powerful oxidants in their photoexcited state and alters their reduction potentials, which is beneficial for both electrocatalysis and photocatalysis. aspirasci.comchemie-brunschwig.ch These tailored properties have been exploited in critical energy-related reactions like water splitting and CO₂ reduction, as well as in the synthesis of complex organic molecules.

Water Splitting and CO₂ Reduction

The conversion of water and carbon dioxide into chemical fuels is a cornerstone of renewable energy research, and metal complexes of this compound and its analogues are promising catalysts for these transformations.

CO₂ Reduction: The functionalization of the bipyridine ligand at the 5,5'-positions has a direct impact on the catalytic activity of complexes for CO₂ reduction. A systematic study of ruthenium carbonyl complexes with 5,5'-diamide-2,2'-bipyridine ligands demonstrated a clear relationship between the catalyst's reduction potential and its turnover frequency (TOF) for CO₂ reduction. researchgate.net DFT calculations revealed that the electronic nature of the amide substituent affects the energy level of the ligand's LUMO, which in turn shifts the reduction potential of the ruthenium complex. researchgate.net The catalytic activity was found to increase as the reduction potential became more negative, up to the point where it matched that of the photosensitizer used in the system. researchgate.net This principle underscores the importance of ligand design, indicating that the electronegative fluorine atoms in this compound can be used to fine-tune catalytic performance.

| Catalyst Ligand (L) in trans-(Cl)-[Ru(L)(CO)₂Cl₂] | First Reduction Potential (Eₚ) vs Ag/AgCl | Turnover Frequency (TOF) for CO₂ Reduction (h⁻¹) |

| 5,5'-bis(p-anisoyl-amino)-2,2'-bipyridine | -1.41 V | 2.1 |

| 5,5'-bis(p-toluoyl-amino)-2,2'-bipyridine | -1.37 V | 1.8 |

| 5,5'-bis(benzoyl-amino)-2,2'-bipyridine | -1.35 V | 1.4 |

| 5,5'-bis(p-chlorobenzoyl-amino)-2,2'-bipyridine | -1.33 V | 1.1 |

| Data derived from a study on related 5,5'-disubstituted bipyridine complexes, illustrating the effect of electronic tuning on catalytic activity. researchgate.net |

Water Splitting: Molecular complexes of cobalt, ruthenium, and iridium with bipyridine ligands are widely studied for both electro- and photocatalytic hydrogen evolution from water. rsc.orgacs.orgrsc.org The stability and efficiency of these systems are highly dependent on the ligand architecture. While direct reports on the use of this compound complexes for water splitting are limited, studies on electronically similar ligands provide valuable insights. For instance, iridium(III) photocatalysts bearing the highly electron-withdrawing 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) ligand have demonstrated efficient hydrogen evolution activity. The electron-withdrawing nature of these substituents is key to achieving the desired photophysical and electrochemical properties for catalysis. acs.orgrsc.org This suggests that complexes of this compound would be similarly effective candidates for water splitting applications. deepdyve.com

Organic Electrosynthesis and Photocatalytic Transformations

The tailored electronic properties of fluorinated bipyridine complexes make them exceptional photocatalysts for a wide array of organic reactions. nih.gov Iridium(III) complexes, in particular, have become powerful tools in photoredox catalysis, enabling transformations that are difficult to achieve by other means. americanelements.comalfachemic.com

The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, onto the bipyridine ligand makes the corresponding iridium(III) complex a more potent oxidant in its excited state. chemie-brunschwig.ch This enhanced oxidizing power allows the catalyst to engage in single-electron transfer (SET) with a broader range of organic substrates. aspirasci.com For example, the iridium complex [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆, which features a bipyridine ligand with trifluoromethyl groups at the 5,5'-positions, is an effective photocatalyst for the alkylation of remote C-H bonds and for alkene aminoarylation. sigmaaldrich.com Similarly, the complex (2,2'-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-kN)phenyl-kC]iridium(III) Hexafluorophosphate is a versatile photocatalyst used in various cross-coupling reactions. chemie-brunschwig.ch

Given these findings, it is expected that complexes of this compound would exhibit similar reactivity, serving as powerful photoredox catalysts for challenging organic transformations.

| Transformation | Catalyst System | Key Features |

| Alkene Aminoarylation | [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆ | Utilizes a highly oxidizing Ir(III) complex with an electron-deficient bipyridine ligand. sigmaaldrich.com |

| C-H Alkylation | [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆ | Enables the functionalization of unactivated C-H bonds via a photoredox cycle. sigmaaldrich.com |

| Reductive Dehalogenation | Ir(ppy)₃ | A classic transformation showcasing the utility of iridium photocatalysts. aspirasci.com |

| Cross-Coupling Reactions | Ir/Ni Dual Catalysis | Combines photoredox catalysis with nickel catalysis for C-C and C-heteroatom bond formation. chemie-brunschwig.chalfachemic.com |

| Table of representative organic transformations enabled by photocatalysts with fluorinated bipyridine ligands. |

Applications in Advanced Materials Science and Functional Devices

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the field of OLEDs, the design of efficient and stable emitter and host materials is paramount for achieving high performance. The incorporation of fluorinated bipyridine ligands, such as 5,5'-Difluoro-2,2'-bipyridine, into metal complexes has emerged as a promising strategy to tune the optoelectronic properties of these materials.

Complexes of this compound are utilized in OLEDs primarily as components of phosphorescent emitters. The electron-withdrawing nature of the fluorine atoms can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting metal complex. This tuning is critical for achieving emission in the desired region of the visible spectrum, particularly for high-energy blue emitters. For instance, cyclometalated platinum(IV) complexes bearing a difluoro-bipyridine ligand have been shown to be effective blue phosphorescent emitters. cdnsciencepub.com The introduction of fluorine atoms can lead to a blue-shift in the emission wavelength compared to non-fluorinated analogues. cdnsciencepub.com

In addition to serving as ligands in emitter molecules, bipyridine-based structures are also employed as host materials in the emissive layer of OLEDs. osti.govnih.gov These host materials form a matrix for the dopant emitter molecules and play a crucial role in charge transport and energy transfer. noctiluca.eu While specific research on this compound as a host material is emerging, the known properties of fluorinated organic compounds suggest potential advantages. The fluorine atoms can enhance the thermal and chemical stability of the host material, which is crucial for the long-term operational stability of OLED devices. noctiluca.eu Furthermore, the electronic modifications induced by fluorine can help in tailoring the HOMO and LUMO energy levels of the host to ensure efficient energy transfer to the guest emitter and balanced charge transport. osti.gov

Table 1: Performance of a Blue Phosphorescent Pt(IV) Complex with a Difluoro-bipyridine Ligand

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength (λmax) | 427 nm and 455 nm cdnsciencepub.com |

| Photoluminescence Quantum Efficiency (ΦPL) | 0.60 cdnsciencepub.com |

| Commission Internationale de L'Eclairage (CIE) Coordinates (x, y) | (0.14, 0.17) cdnsciencepub.com |

Efficient charge transport and management of excitons within the OLED device architecture are critical for high efficiency and brightness. nih.govtue.nl The incorporation of this compound in either the emitter or host material can influence these processes. The electron-withdrawing fluorine atoms can modify the electron affinity and ionization potential of the material, thereby affecting the injection and transport of electrons and holes. beilstein-journals.orgnih.gov In principle, the use of fluorinated ligands can lead to improved electron injection and transport properties in electron-transporting materials. rsc.org

Exciton dynamics, which include the formation, diffusion, and radiative decay of electron-hole pairs (excitons), are also impacted by the molecular structure of the materials in the emissive layer. nih.govsci-hub.seresearchgate.netnih.gov The energy levels of the host and guest materials must be appropriately aligned to facilitate efficient Förster or Dexter energy transfer, ensuring that the excitons generated on the host molecules are effectively transferred to the emissive dopant. osti.gov The triplet energy of the host material is a particularly crucial parameter for phosphorescent OLEDs and must be higher than that of the triplet emitter to prevent back-energy transfer. nih.gov The introduction of fluorine atoms in the bipyridine ligand can help in elevating the triplet energy of the host material, making it suitable for hosting high-energy (blue) phosphorescent emitters.

Solar Energy Conversion and Photovoltaic Applications, including Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

Bipyridine-based ligands are central to the design of photosensitizers and other components in various solar cell technologies. The introduction of fluorine substituents in the 5,5' positions of the bipyridine ring can strategically modify the electronic properties to enhance the performance of these devices.

In perovskite solar cells, bipyridine-based cobalt complexes have been investigated as p-type dopants for the hole-transporting material (HTM) layer. rsc.org The function of the dopant is to increase the conductivity of the HTM and to facilitate efficient extraction of holes from the perovskite layer, thereby reducing charge recombination at the interface. The redox potential of the cobalt complex is a critical parameter that can be tuned by modifying the bipyridine ligands. The use of this compound could lead to a cobalt complex with a more positive redox potential, which may be beneficial for optimizing the energy level alignment at the perovskite/HTM interface and improving the open-circuit voltage of the solar cell.

Table 2: Photovoltaic Performance of a DSSC with a Copper Bipyridyl Redox Mediator

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 10.3% nih.gov |

| Open-Circuit Voltage (Voc) | > 1.0 V nih.gov |

| Dye Regeneration Time | 2-3 µs nih.gov |

Chemical Sensors and Biosensors

Luminescent and colorimetric sensors based on transition metal complexes containing bipyridine ligands are a well-established class of chemical sensors. mdpi.com These sensors can detect a wide range of analytes, from metal ions to small organic molecules and biomolecules.

The principle behind many of these sensors is the change in the luminescence or absorption properties of the metal complex upon interaction with an analyte. researchgate.netnih.gov Ruthenium(II) bipyridyl complexes are particularly popular in this regard due to their stable and intense luminescence. nih.govrsc.org The incorporation of this compound as a ligand in such sensor molecules can influence their sensitivity and selectivity. The fluorine atoms can modulate the acidity of protons on neighboring functional groups, which is relevant for the design of luminescent pH sensors. rsc.org For example, the pKa of a coordinated amine group can be altered, thereby shifting the pH range over which the sensor operates.

Furthermore, the electron-withdrawing fluorine atoms can affect the redox potential of the metal center, which can be exploited in the design of electrochemical sensors. noctiluca.eu In luminescent sensors, the interaction of the analyte with a receptor unit attached to the bipyridine ligand can lead to a change in the photophysical properties of the complex through mechanisms such as photoinduced electron transfer (PET) or inner filter effect (IFE). nih.gov The electronic modifications brought about by the fluorine atoms can fine-tune the energy levels involved in these processes, potentially leading to a more pronounced sensor response and a lower limit of detection. researchgate.net

Table 3: Performance of a Luminescent Ru(II) Bipyridine Complex-Based Sensor for Sudan I

| Parameter | Value |

|---|---|

| Analyte | Sudan I nih.gov |

| Linear Concentration Range | 0.8 to 100 µM nih.gov |

| Limit of Detection (LOD) | 0.26 µM nih.gov |

| Sensing Mechanism | Inner Filter Effect (IFE) nih.gov |

Design Principles for Selective Recognition

The design of molecules capable of selective recognition is a fundamental goal in supramolecular chemistry, with far-reaching implications for sensing, catalysis, and biological imaging. The unique electronic and structural features of this compound provide a versatile platform for engineering selective receptors for both cations and anions.

The introduction of fluorine atoms at the 5 and 5' positions of the bipyridine scaffold significantly influences its recognition properties. The electron-withdrawing nature of fluorine atoms decreases the basicity of the pyridine (B92270) nitrogen atoms, which in turn affects the stability and selectivity of metal ion complexation. sci-hub.box This electronic modulation can be harnessed to fine-tune the binding affinity for specific metal ions over others. rsc.org For instance, the reduced electron density on the nitrogen atoms can lead to a preference for harder metal ions and can influence the redox potential of the resulting metal complex.

Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the selective binding of anions. nih.gov By strategically positioning functional groups on the bipyridine backbone that can act as hydrogen-bond donors, clefts or cavities can be created that are pre-organized for the encapsulation of specific anions like sulfate, perchlorate, or nitrate. rsc.org The fluorine atoms can enhance the acidity of these hydrogen-bond donors, thereby strengthening the interaction with the target anion.

A key design principle involves the concept of preorganization, where the ligand is conformationally restricted to adopt a shape that is complementary to the target guest. researchgate.net In the case of this compound, its rigid structure serves as an excellent scaffold for attaching recognition motifs. When three of these bipyridine ligands coordinate to a metal center, they form a well-defined three-dimensional structure with two distinct clefts capable of encapsulating anions. rsc.org The selectivity of these clefts can be tuned by modifying the substituents on the bipyridine ligand, demonstrating the modularity of this design approach.

Nanoscience and Nanotechnology Applications

The ability of molecules to spontaneously organize into well-defined structures on the nanoscale is a powerful tool for creating novel materials with emergent properties. This compound and its derivatives have shown significant promise in the bottom-up fabrication of self-assembled nanostructures and the construction of advanced hybrid materials.

The interplay of metal coordination, π-π stacking, and other non-covalent interactions drives the self-assembly of bipyridine-based molecules into discrete and extended nanostructures. nih.govrsc.org The introduction of fluorine atoms can influence these interactions, providing a means to control the morphology and dimensions of the resulting assemblies. For example, amphiphilic ruthenium-bipyridine complexes functionalized with receptor cavities have been shown to hierarchically self-assemble into discrete rectangular and cigar-like aggregates of nanometer size. nih.gov

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with synergistic properties. This compound can be incorporated as a building block into various hybrid architectures, including metal-organic frameworks (MOFs) and functionalized nanoparticles. In MOFs, the bipyridine unit can serve as a rigid linker, connecting metal nodes to form porous structures with potential applications in gas storage, separation, and catalysis. The fluorine atoms can modify the pore environment and influence the interactions with guest molecules.

Functional Materials and Composites for Advanced Functionalities

The unique photophysical and electrochemical properties of metal complexes derived from this compound make them valuable components in a range of functional materials and composites. These materials are finding applications in areas such as light-emitting devices, sensors, and photocatalysis.

Complexes of iridium(III) and ruthenium(II) with substituted bipyridine ligands are well-known for their strong luminescence, which arises from metal-to-ligand charge transfer (MLCT) excited states. researchgate.netnih.gov The electron-withdrawing fluorine atoms in this compound can lower the energy of the ligand's π* orbitals, leading to a blue shift in the emission and influencing the photophysical properties of the complex. ossila.com For instance, cyclometalated iridium(III) complexes with 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) exhibit long-lived phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers for hydrogen evolution. ossila.com

The incorporation of this compound into polymeric or composite materials can impart them with advanced functionalities. For example, polymers containing bipyridine units can be used for the selective detection of metal ions. mdpi.com The binding of a metal ion to the bipyridine moiety can induce a change in the polymer's conformation or electronic properties, leading to a detectable signal, such as a change in fluorescence or conductivity. Multifunctional polymeric nanocomposites incorporating bipyridine-based sensors offer enhanced durability, sensitivity, and selectivity for a wide range of analytes. researchgate.net

Spectroscopic and Electrochemical Probes of Electronic Structure and Reactivity of 5,5 Difluoro 2,2 Bipyridine

Advanced Spectroscopic Techniques for Electronic Structure Elucidation

Spectroscopy offers a powerful lens through which to view the intricate electronic and structural details of 5,5'-Difluoro-2,2'-bipyridine. Each technique provides a unique piece of the puzzle, from core electron binding energies to vibrational modes and electronic transitions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms within a molecule by measuring the binding energies of their core electrons. For this compound, XPS can definitively identify the presence of carbon, nitrogen, and fluorine and offer insights into their specific bonding arrangements.

The high-resolution XPS spectrum of this compound would exhibit distinct peaks for the F 1s, N 1s, and C 1s core levels.

F 1s: The fluorine 1s peak is expected to appear at a high binding energy, typically around 686-690 eV, characteristic of covalent C-F bonds in aromatic systems. acs.org The electronegative fluorine atoms withdraw electron density from the pyridine (B92270) ring, resulting in a significant positive chemical shift.

N 1s: The nitrogen 1s spectrum would show a primary component corresponding to the pyridine nitrogen atoms. In bipyridyl complexes, these signals are typically observed around 399-401 eV. researchgate.net The precise binding energy would be influenced by the electron-withdrawing effect of the adjacent fluorine atoms.

C 1s: The carbon 1s spectrum would be more complex, consisting of several overlapping peaks that can be deconvoluted to represent the different carbon environments. The carbon atoms directly bonded to fluorine (C5, C5') would exhibit the highest binding energy within the C 1s envelope due to the strong inductive effect of fluorine. The carbons bonded to nitrogen (C2, C2', C6, C6') would appear at an intermediate binding energy, while the remaining C-H and C-C bonded carbons would have the lowest binding energies.

Analysis of these core-level binding energies provides a quantitative measure of the electronic effects induced by fluorination.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and the electronic environment of each nucleus.

¹⁹F NMR: As a spin I=½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. rsc.org In this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. Its chemical shift would be in the characteristic range for aryl fluorides. This signal would appear as a triplet of triplets due to coupling with the adjacent protons (H4/H4' and H6/H6').

¹H NMR: The symmetry of the molecule simplifies the ¹H NMR spectrum, which is expected to show three distinct signals corresponding to the protons at the 3, 4, and 6 positions.

H6/H6': These protons are adjacent to a nitrogen atom and coupled to the H4/H4' proton and the F5/F5' fluorine. They are expected to appear as a doublet of doublets at the most downfield position.

H3/H3': These protons are coupled only to the H4/H4' protons and would likely appear as a doublet.

H4/H4': These protons are coupled to H3/H3', H6/H6', and the F5/F5' fluorine, resulting in a complex multiplet. Due to the strong electron-withdrawing nature of the fluorine at the adjacent position, this signal would be shifted downfield compared to the parent 2,2'-bipyridine (B1663995).

¹³C NMR: The ¹³C NMR spectrum would display five signals for the five chemically distinct carbon atoms in the symmetric structure. The most notable feature would be the large one-bond carbon-fluorine coupling constant (¹JCF) for the C5/C5' signal, which is typically in the range of 240-260 Hz for aryl fluorides. The C4/C4' and C6/C6' signals would also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shifts are influenced by the electronegativity of both the nitrogen and fluorine atoms.

The following table summarizes the anticipated NMR data based on known trends for fluorinated aromatic compounds.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |

| ¹H | H3, H3' | ~8.4-8.6 | d | ³J(H3-H4) |

| H4, H4' | ~7.9-8.1 | ddd | ³J(H4-H3), ⁴J(H4-H6), ³J(H4-F5) | |

| H6, H6' | ~8.7-8.9 | dd | ⁴J(H6-H4), ⁴J(H6-F5) | |

| ¹³C | C2, C2' | ~155-158 | s | |

| C3, C3' | ~121-124 | d | ||

| C4, C4' | ~138-141 | d | ²J(C4-F5) | |

| C5, C5' | ~159-162 | d | ¹J(C5-F5) | |

| C6, C6' | ~148-151 | d | ³J(C6-F5) | |

| ¹⁹F | F5, F5' | ~ -110 to -120 | tt | ³J(F5-H4), ⁴J(F5-H6) |

Note: Predicted chemical shifts and coupling patterns are based on data for analogous structures and established NMR principles. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are determined by its structure, bond strengths, and atomic masses. For this compound, these techniques provide a characteristic "fingerprint" and confirm the presence of key functional groups.

The spectra are dominated by vibrations associated with the aromatic rings and the C-F bonds. Key expected vibrational bands include:

C-F Stretching: Strong C-F stretching vibrations are a prominent feature in the IR spectrum of fluorinated aromatic compounds, typically appearing in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring stretching modes (νC=C and νC=N) are expected in the 1400-1600 cm⁻¹ range. The positions of these bands can be sensitive to the electronic effects of substituents; the electron-withdrawing fluorine atoms may shift these bands to higher frequencies compared to unsubstituted 2,2'-bipyridine. rsc.org

Ring Breathing Modes: The symmetric "ring breathing" vibration, where the entire aromatic ring expands and contracts, is often a strong and sharp band in the Raman spectrum, typically found near 1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic ring.

The table below lists some of the characteristic vibrational frequencies anticipated for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR (Strong) |

| Ring Breathing | 990 - 1020 | Raman (Strong) |

| Out-of-plane C-H Bend | 700 - 900 | IR |

UV-Visible absorption and fluorescence emission spectroscopies provide crucial information about the electronic transitions and photophysical properties of a molecule. The spectra of this compound are characterized by transitions involving the π-electron system of the aromatic rings.

The absorption spectrum is expected to show intense bands in the UV region, typically between 240 nm and 290 nm. aau.edu.et These bands are assigned to spin-allowed π–π* transitions within the bipyridine framework. The introduction of fluorine substituents, which are weakly deactivating via induction but weakly donating via resonance, can cause a slight shift (hypsochromic or bathochromic) in the absorption maxima compared to the parent 2,2'-bipyridine.

Upon photoexcitation, the molecule may exhibit fluorescence. The emission spectrum is typically broad and unstructured, originating from the lowest singlet excited state (S₁). researchgate.netnih.gov The energy of the emission is lower than the absorption (a phenomenon known as the Stokes shift). The photophysical properties of fluorinated bipyridines suggest that emission originates from phenyl- and bipyridine-based π–π* transitions. researchgate.netnih.gov

| Property | Expected Wavelength/Energy Range | Associated Transition |

| UV-Vis Absorption (λ_max) | 240 - 290 nm | S₀ → Sₙ (π–π) |

| Fluorescence Emission (λ_em) | 320 - 400 nm | S₁ → S₀ (π–π) |

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to study the dynamics of electronically excited states on timescales ranging from femtoseconds to microseconds. These methods allow for the direct observation of processes like intersystem crossing (ISC), internal conversion, and excited-state lifetimes.

For 2,2'-bipyridine and its derivatives, photoexcitation initially populates a singlet excited state (S₁). This S₁ state is typically short-lived and decays rapidly, primarily through intersystem crossing to the lower-energy triplet manifold. acs.org Studies on the parent 2,2'-bipyridine have shown that the S₁ (nπ) state decays on a picosecond timescale (50-80 ps) to form the T₁ (ππ) state. acs.org

For this compound, a similar pathway is expected. The fluorine substituents are not heavy enough to significantly enhance the rate of intersystem crossing via the heavy-atom effect. However, they can influence the relative energies of the nπ* and ππ* states, which can subtly alter the excited-state lifetimes and decay pathways. Time-resolved studies would be crucial to quantify the lifetime of the singlet excited state and the quantum yield of triplet state formation, providing a complete picture of the molecule's photophysics. rsc.org

Electrochemical Characterization and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These techniques measure the potentials at which the molecule can be oxidized or reduced, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).

The 2,2'-bipyridine ligand system is known to be "redox-active," meaning it can readily accept electrons. It typically undergoes two successive, reversible one-electron reductions to form first a radical anion (bpy•⁻) and then a dianion (bpy²⁻). frontiersin.orgnih.gov

The introduction of two strongly electron-withdrawing fluorine atoms at the 5 and 5' positions has a significant impact on the redox behavior. The fluorine atoms withdraw electron density from the π-system, which stabilizes the LUMO. This stabilization makes the molecule easier to reduce. Consequently, the reduction potentials for this compound are expected to be shifted to less negative (more positive) values compared to unsubstituted 2,2'-bipyridine. This tuning of redox potentials is a key reason for the use of fluorinated bipyridines in designing metal complexes for photocatalysis and electrochemistry, as it allows for precise control over the electronic properties of the final assembly.

| Compound | First Reduction Potential (E₁/₂) (V vs. Fc/Fc⁺) | Second Reduction Potential (E₁/₂) (V vs. Fc/Fc⁺) |

| 2,2'-Bipyridine (for comparison) | ~ -2.5 to -2.7 | ~ -3.0 to -3.2 |

| This compound | More positive than -2.5 | More positive than -3.0 |

Note: Potentials are approximate and highly dependent on solvent and supporting electrolyte. The key finding is the positive shift upon fluorination.

Cyclic Voltammetry and Chronoamperometry for Redox Potentials

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of metal complexes containing the this compound (F2bpy) ligand. The electron-withdrawing nature of the fluorine atoms has a pronounced effect on the redox potentials of these complexes. Specifically, substituents at the 5,5' positions of a bipyridine ligand have a greater impact on the reduction potentials than on the oxidation potentials of the corresponding metal complexes.

Studies on analogous systems, such as those involving 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy), provide significant insight. The trifluoromethyl groups, being strongly electron-withdrawing, have been shown to elevate the oxidation potential of iridium complexes. For instance, the complex Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)⁺ exhibits an oxidation potential (E₁/₂) of +1.21 V vs. SCE. smolecule.com This anodic shift is attributed to the stabilization of the Highest Occupied Molecular Orbital (HOMO) of the complex, which is lowered in energy by approximately 0.3 eV compared to a complex with an unsubstituted bipyridine ligand. smolecule.com A similar, albeit less pronounced, effect is anticipated for the this compound ligand, where the fluorine atoms stabilize the ligand's π-system, making it more difficult to remove an electron from the metal center in a metal-based oxidation.

This tailored redox behavior is critical for applications in catalysis. For example, a gold(I) complex featuring the this compound ligand has been shown to be effective in facilitating the oxidative addition of various C-I bonds, a key step in many cross-coupling reactions. acs.org This reactivity underscores the ability of the fluorinated ligand to support the Au(I)/Au(III) redox cycle.

Table 1: Representative Redox Potentials for a Related Bipyridine Complex This table presents data for a closely related compound to illustrate the effect of 5,5' electron-withdrawing substituents.

| Complex | Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|---|

| Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)⁺ | Ir(III)/Ir(IV) | +1.21 | smolecule.com |

Spectroelectrochemistry for Real-Time Electronic Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR or IR) to observe real-time changes in a molecule's electronic structure as its oxidation state is varied. This technique is invaluable for studying complexes of this compound, as it allows for the direct observation of transitions, such as metal-to-ligand charge transfer (MLCT) bands, and their response to electron transfer. nih.govmdpi.com

For fluorinated terpyridine-based Co(II) and Fe(II) complexes, which are structurally similar to bipyridine systems, UV/Vis-NIR spectroelectrochemistry has been used to monitor the electronic spectra during reversible oxidation and reduction processes. fu-berlin.deconicet.gov.ar When a complex of this compound is oxidized or reduced, changes in its absorption spectrum can be continuously monitored. The oxidation of a metal center, for example, typically leads to the bleaching of the MLCT band, as the electron transfer from the metal to the ligand becomes less favorable. Concurrently, new bands corresponding to the oxidized species may appear.

Infrared (IR) spectroelectrochemistry is particularly useful for tracking changes in the vibrational modes of the ligands and any other coordinated species (like CO) during a redox process, providing a detailed picture of the electronic redistribution within the molecule. nih.govmdpi.com

Electron Transfer Mechanisms within Metal-Ligand Frameworks

The electron transfer mechanisms in metal complexes are fundamentally influenced by the electronic properties of the ligands. In complexes with 2,2'-bipyridine, a common and important mechanism involves the metal-to-ligand charge transfer (MLCT). This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

The presence of fluorine atoms at the 5 and 5' positions of the bipyridine ring makes the ligand more electron-deficient. This lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy gap between the metal's HOMO and the ligand's LUMO is reduced. This typically results in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption band compared to complexes with unsubstituted bipyridine.

Conversely, the electron-withdrawing nature of the this compound ligand stabilizes the metal's d-orbitals, making the complex more resistant to oxidation. This electronic tuning is crucial for applications in photocatalysis, where the energies of the excited states and the redox potentials of the complex must be precisely controlled to drive desired chemical reactions. smolecule.com

X-ray Diffraction and Neutron Scattering for Solid-State Structural Analysis

X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state, providing crucial information on bond lengths, bond angles, and intermolecular interactions that dictate material properties.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure

Single crystal X-ray diffraction has been used to determine the molecular and crystal structures of compounds containing fluorinated bipyridine ligands. researchgate.net While the specific crystal structure of the free this compound ligand has been deposited in crystallographic databases, detailed analysis of closely related structures provides significant insight. For instance, X-ray crystallography of complexes containing the sterically similar 5,5'-bis(trifluoromethyl)-2,2'-bipyridine ligand reveals a nearly planar bipyridine moiety, which ensures efficient coordination to metal centers with minimal steric strain. smolecule.com

In the solid state, fluorinated organic molecules often engage in specific intermolecular interactions, such as π–π stacking and C–H···F or F···F contacts, which direct the crystal packing. X-ray studies on fluorinated piperidines derived from fluoropyridines have confirmed the specific stereochemistry and conformational preferences of the fluorine substituents, highlighting the structural control they impart. nih.gov For this compound, one would expect a planar or near-planar conformation of the bipyridine core, with the crystal packing influenced by a combination of weak hydrogen bonds and fluorine-involved interactions.

Table 2: Typical Crystallographic Data for a Related Substituted Bipyridine Compound This table presents data for a related compound to illustrate the type of information obtained from SCXRD.

| Parameter | Value |

|---|---|

| Compound | 5,5′-Dimethyl-2,2′-bipyridine |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.409(4) |

| b (Å) | 7.312(5) |

| c (Å) | 11.533(8) |

| α (°) | 96.04(5) |

| β (°) | 91.16(4) |

| γ (°) | 105.03(5) |

| V (ų) | 518.4(6) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. It is routinely used to confirm the identity of a synthesized compound by comparing its experimental diffraction pattern to a calculated pattern derived from single-crystal data or a reference pattern from a database. mdpi.com PXRD is also critical for assessing the phase purity of a sample, as the presence of crystalline impurities will give rise to additional peaks in the diffractogram.

In the context of materials containing this compound, PXRD would be employed after synthesis to ensure the desired product has been formed and is free from starting materials or unwanted side products. For example, in the analysis of a Ni(bipy)₃₂·6H₂O complex, the powder diffractogram was refined using the Le Bail method to confirm the crystal system and space group, demonstrating the utility of PXRD in detailed structural analysis of bulk powders. ugm.ac.id This method is crucial for quality control and for studying solid-state transformations, such as dehydration or phase transitions, as a function of temperature or pressure.

Computational Chemistry and Theoretical Modeling Studies of 5,5 Difluoro 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is particularly effective for analyzing the electronic structure and molecular orbitals of molecules like 5,5'-Difluoro-2,2'-bipyridine.

DFT studies reveal that the introduction of fluorine atoms at the 5 and 5' positions significantly influences the electronic landscape of the bipyridine core. The high electronegativity of fluorine acts through inductive effects, withdrawing electron density from the pyridine (B92270) rings. This withdrawal generally leads to a stabilization (lowering of energy) of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The distribution of these frontier orbitals is critical for the molecule's chemical reactivity and photophysical properties. In this compound, the HOMO is typically characterized by π-electron density distributed across the bipyridine backbone, while the LUMO is a π* orbital, also delocalized over the rings. The energy gap between the HOMO and LUMO (Eg) is a key parameter that DFT can predict with reasonable accuracy. For instance, in platinum complexes containing fluorinated bipyridine ligands, the HOMO-LUMO gap has been calculated to be around 3.77 eV. iucr.org This energy gap is crucial in determining the electronic absorption and emission properties of the molecule and its metal complexes. iucr.org

| System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| [Pt(CH3)(C10H5F2N2)(C10H6F2N2)] | B3LYP/6-311++G(d,p) | -5.72 | -1.95 | 3.77 | iucr.org |

| Generic Substituted 2,2'-bipyridine (B1663995) | LC-BLYP | Varies with substituent | Varies with substituent | Varies | researchgate.net |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of computational chemistry techniques based on quantum mechanics principles, without the use of experimental data. These methods are crucial for obtaining high-accuracy predictions of molecular energies and spectroscopic properties. For systems involving this compound, ab initio calculations provide benchmark data that can be used to validate results from less computationally expensive methods like DFT.

These high-level calculations are particularly valuable for studying reaction mechanisms where fluorinated bipyridines act as ligands in catalytic complexes. For example, in studies of peroxidovanadium complexes coordinated with bipyridine, ab initio methods have been used to explore different reaction pathways for oxidation reactions. nih.govresearchgate.net These calculations can determine the activation energies (ΔG‡) for various steps, helping to identify the most favorable mechanistic route. nih.govresearchgate.net In one such study, two pathways were explored: one involving the direct formation of HOX (where X is a halogen) with activation energies between 20.0-26.5 kcal mol⁻¹, and another involving a V-OX intermediate with lower activation energies of 15.6-17.6 kcal mol⁻¹. nih.govresearchgate.net

The accuracy of ab initio methods also allows for precise prediction of spectroscopic parameters, which is essential for identifying and characterizing transient species or complex molecules in laboratory or interstellar environments. nih.gov While specific high-accuracy spectroscopic predictions for isolated this compound are not widely published, the methodology has been proven to provide vibrational band origins with an accuracy of around 1 cm⁻¹ for other small molecules, demonstrating its potential for future studies on fluorinated bipyridines. nih.gov